molecular formula C10H8F3IOS B14047385 1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one

1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14047385
M. Wt: 360.14 g/mol
InChI Key: QHBZMCMSVKXKAY-UHFFFAOYSA-N
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Description

1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one is a sophisticated small molecule building block designed for advanced chemical synthesis and drug discovery research. Its structure integrates an aryl iodide and a trifluoromethylthio (SF3) group on a propiophenone backbone, creating a versatile scaffold for constructing complex molecules. The iodine substituent is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the formation of new carbon-carbon bonds to diversify the aromatic core. The electron-withdrawing trifluoromethylthio group is a prized motif in medicinal chemistry, known to significantly enhance a compound's metabolic stability, lipophilicity, and membrane permeability. The ketone functional group provides an additional site for nucleophilic attack or reduction, allowing for further structural elaboration. This combination of features makes this compound particularly valuable for developing novel pharmaceutical candidates, especially in creating targeted covalent inhibitors or in fragment-based drug design where its reactive handles can be used to probe biological systems and optimize interactions with enzyme active sites. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C10H8F3IOS

Molecular Weight

360.14 g/mol

IUPAC Name

1-[3-iodo-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F3IOS/c1-2-8(15)6-4-3-5-7(14)9(6)16-10(11,12)13/h3-5H,2H2,1H3

InChI Key

QHBZMCMSVKXKAY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)I)SC(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis generally starts from substituted aromatic precursors such as 3-iodo-2-(trifluoromethylthio)benzene , followed by ketone chain extension via Friedel-Crafts acylation or other carbonylation methods. The key steps involve:

  • Introduction of the iodine atom on the aromatic ring.
  • Installation of the trifluoromethylthio (-SCF3) group ortho to the iodine.
  • Formation of the propan-1-one side chain at the para or meta position relative to these substituents.

Preparation of the Aromatic Precursor

The aromatic precursor 3-iodo-2-(trifluoromethylthio)benzene can be synthesized by:

  • Electrophilic iodination of 2-(trifluoromethylthio)benzene under controlled conditions to prevent polyiodination.
  • Alternatively, trifluoromethylthiolation of 3-iodobenzene using trifluoromethylthiolating agents such as trifluoromethylthiolating reagents (e.g., trifluoromethylthiol chloride or silver trifluoromethylthiolate).

Formation of the Propan-1-one Side Chain

The ketone side chain is typically introduced via acylation reactions. Two main methods are reported:

  • Friedel-Crafts Acylation : Using propanoyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to acylate the aromatic ring at the desired position.
  • Diazotization and Subsequent Reaction with Isopropenyl Acetate : A more specialized method involves diazotization of aniline derivatives followed by reaction with isopropenyl acetate in the presence of cuprous salts, as detailed in patent literature for related trifluoromethylated phenyl-propanones.

Detailed Preparation Method Based on Patent CA2205694A1

A closely related compound, 1-(3-trifluoromethyl)phenyl-propan-2-one , is prepared via a diazotation and coupling process, which can be adapted for the trifluoromethylthio and iodo-substituted analog:

Step Reagents & Conditions Description
1. Diazotation 3-Iodo-2-(trifluoromethylthio)aniline, aqueous HCl (30-37%), sodium nitrite, 0-25°C Formation of diazonium salt from the aniline derivative under cold aqueous acidic conditions
2. Coupling Isopropenyl acetate, cuprous chloride catalyst (0.01-0.20 mol equiv), sodium acetate or bicarbonate base, polar solvent (water/methanol or acetone), 20-70°C Reaction of diazonium salt with isopropenyl acetate to form the ketone side chain
3. Purification Vacuum distillation or bisulfite complex formation and hydrolysis Isolation and purification of the ketone product

This method offers:

  • Mild reaction temperatures (0-70°C).
  • Use of catalytic amounts of cuprous salts.
  • Ability to purify via distillation or bisulfite complexation.

The process is adaptable to the trifluoromethylthio substituent and iodine atom due to similar electronic and steric properties compared to trifluoromethyl substituents.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Limitations
Diazotation + Coupling with Isopropenyl Acetate 3-Iodo-2-(trifluoromethylthio)aniline, NaNO2, HCl, CuCl, isopropenyl acetate 0-70°C, aqueous/polar solvents, 30 min - 3 h Mild conditions, catalytic Cu salts, scalable Requires aniline precursor, multiple steps
Friedel-Crafts Acylation 3-Iodo-2-(trifluoromethylthio)benzene, propanoyl chloride, AlCl3 Room temp to reflux, anhydrous conditions Direct acylation, well-established Lewis acid waste, possible polyacylation
Radical α-Perfluoroalkylation α,β-Unsaturated ketone, catecholborane, CF3I, amine, blue LED Room temp, catalyst-free hydroboration, photochemical step Mild, regioselective, avoids strong bases Requires α,β-unsaturated ketone precursor, specialized equipment

Research Discoveries and Observations

  • The diazotation and coupling method is well-documented for trifluoromethylated phenyl-propanones and can be adapted for trifluoromethylthio and iodo substituents due to similar chemical behavior.
  • Radical perfluoroalkylation techniques have expanded the toolbox for introducing fluorinated groups adjacent to ketones without the need for harsh conditions or strong bases, enhancing functional group tolerance.
  • The presence of the iodine atom in 1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one provides a handle for further functionalization via cross-coupling reactions, which can be leveraged post-synthesis for diversification.
  • The trifluoromethylthio group imparts unique electronic effects that can influence reactivity and biological activity, making the precise control of its installation critical.

Chemical Reactions Analysis

1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, resulting in the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one I (3), -SCF₃ (2) C₁₀H₈F₃IOS 360.13 High steric hindrance; strong electron-withdrawing effects enable α-C activation .
1-(4-(Trifluoromethylthio)phenyl)propan-1-one -SCF₃ (4) C₁₀H₉F₃OS 234.24 Para-substitution allows resonance stabilization; lower steric hindrance than ortho analogs .
1-(3-(Methylthio)phenyl)propan-2-one -SCH₃ (3) C₁₀H₁₂OS 180.27 Propan-2-one backbone reduces α-C acidity; methylthio group is less electron-withdrawing .
1-(3-Chlorophenyl)propan-1-one Cl (3) C₉H₉ClO 168.62 Chlorine’s inductive effect enhances electrophilicity but lacks sulfur’s nucleophilic sites .
1-(4-Bromophenyl)propan-1-one Br (4) C₉H₉BrO 213.07 Bromine’s polarizability supports halogen-bonding interactions in crystal packing .

Reactivity in Coupling Reactions

The target compound’s iodine and -SCF₃ groups make it distinct in coupling reactions. For example, in C-O coupling with N-hydroxyphthalimide (), halogenated aryl ketones like 1-(4-bromophenyl)propan-1-one yield products in 60–73% efficiency. However, the bulkier iodine and -SCF₃ groups in the target compound may reduce reaction yields due to steric hindrance, as seen in thiophene derivatives (e.g., 1-(5-bromothiophen-2-yl)propan-1-one yields 50–58%) . Conversely, iodine’s leaving-group ability could facilitate nucleophilic aromatic substitution, a pathway less accessible in chloro or bromo analogs .

Biological Activity

1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including an iodine atom and a trifluoromethylthio group. Its molecular formula is C10H8F3IOS, with a molecular weight of approximately 360.14 g/mol. The biological activity of this compound has been the subject of various studies, highlighting its interaction with specific molecular targets and potential therapeutic applications.

The biological activity of 1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one is primarily attributed to its ability to interact with enzymes and receptors, potentially leading to changes in their activity. Preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation, indicating potential anticancer properties. The trifluoromethylthio group enhances the compound's reactivity and binding affinity, which may be crucial for its biological effects .

Biological Activity Studies

Research has indicated that 1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one exhibits cytotoxic effects against various cancer cell lines. For instance, studies utilizing MTT assays have shown that the compound can induce apoptosis in tumor cells, suggesting its potential as an anticancer agent. The IC50 values (the concentration required to inhibit cell viability by 50%) for this compound are yet to be fully established but are anticipated to be significant based on its structural properties .

Comparative Analysis of Related Compounds

The biological activity of 1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-oneC10H8F3IOSIodine atom, trifluoromethylthio groupPotential anticancer properties
1-(3-Bromo-2-(trifluoromethylthio)phenyl)propan-1-oneC10H8F3BrOSBromine atom instead of iodineReduced cytotoxicity compared to iodine analog
1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-1-oneC10H8F3ClOSChlorine atom instead of iodineVariable biological activity based on halogen effects

The presence of the iodine atom in 1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one is believed to contribute to its distinct reactivity and biological activity compared to its bromine and chlorine counterparts .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that 1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one can significantly inhibit the growth of various cancer cell lines. For example, treatment with the compound resulted in a marked reduction in cell viability in glioblastoma cells, as assessed by MTT assays.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes implicated in cancer progression. Further research is needed to elucidate the exact enzymatic pathways affected by this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one in laboratory settings?

  • Methodology :

  • Step 1 : Start with a substituted benzaldehyde (e.g., 2-(trifluoromethylthio)benzaldehyde) and react it with iodinating agents (e.g., N-iodosuccinimide or iodine monochloride) to introduce the iodine substituent at the 3-position. Ensure regioselectivity using directing groups or optimized reaction conditions .
  • Step 2 : Condense the iodinated intermediate with propan-1-one derivatives. A base (e.g., KOH or NaH) in polar solvents (ethanol or methanol) can facilitate nucleophilic addition. Heating (60–80°C) may improve yield .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water). Monitor purity using TLC and HPLC .

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

  • Analytical Workflow :

  • NMR : Expect distinct signals for the trifluoromethylthio (δ ~43–45 ppm in 19F^{19}\text{F} NMR) and iodoaryl groups. The iodine atom may cause splitting in 1H^{1}\text{H} NMR due to spin-orbit coupling. Dynamic effects (e.g., hindered rotation) could complicate peak assignments; use variable-temperature NMR if needed .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion ([M+H]+^+) with isotopic patterns matching iodine (127I^{127}\text{I}) and sulfur (32S^{32}\text{S}) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., from slow evaporation in dichloromethane/hexane) and refine using SHELXL .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The electron-withdrawing trifluoromethylthio group (-SCF3_3) deactivates the aromatic ring, reducing electrophilic substitution. However, iodine at the 3-position can participate in Ullmann or Suzuki-Miyaura couplings. Use Pd catalysts (e.g., Pd(PPh3_3)4_4) with boronic acids to functionalize the aryl iodide .
  • Monitor side reactions (e.g., SCF3_3 group oxidation) using 19F^{19}\text{F} NMR to track fluorine environments .

Q. What computational approaches are suitable for predicting the compound’s stability under varying pH conditions?

  • Strategy :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model hydrolysis pathways. The trifluoromethylthio group is susceptible to nucleophilic attack; simulate transition states in acidic (H3_3O+^+) or basic (OH^-) media. Compare with experimental stability assays (HPLC monitoring over 24–72 hours) .

Q. How can contradictory crystallographic and spectroscopic data be resolved?

  • Case Study :

  • If X-ray data shows planar geometry but NMR suggests conformational flexibility (e.g., for the propan-1-one moiety), consider dynamic effects. Use temperature-dependent crystallography or molecular dynamics simulations to reconcile discrepancies .

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